molecular formula C21H21O3PS B1295211 Tri-p-tolyl thiophosphate CAS No. 597-84-2

Tri-p-tolyl thiophosphate

Cat. No.: B1295211
CAS No.: 597-84-2
M. Wt: 384.4 g/mol
InChI Key: KOPAJQQYQQKYEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tri-p-tolyl thiophosphate, also known as phosphorothioic acid, O,O,O-tris(4-methylphenyl) ester, is an organophosphorus compound with the molecular formula C21H21O3PS. This compound is characterized by the presence of three p-tolyl groups attached to a thiophosphate core. It is commonly used in various chemical reactions and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tri-p-tolyl thiophosphate can be synthesized through the reaction of phosphorus oxychloride with p-cresol in the presence of a base such as pyridine. The reaction typically proceeds as follows:

POCl3+3C7H8OC21H21O3PS+3HCl\text{POCl}_3 + 3 \text{C}_7\text{H}_8\text{O} \rightarrow \text{C}_21\text{H}_21\text{O}_3\text{PS} + 3 \text{HCl} POCl3​+3C7​H8​O→C2​1H2​1O3​PS+3HCl

The reaction is carried out under controlled temperature conditions to ensure the complete conversion of reactants to the desired product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where phosphorus oxychloride and p-cresol are continuously fed into the reaction vessel. The reaction mixture is maintained at an optimal temperature, and the by-products such as hydrogen chloride are removed through appropriate scrubbing systems. The final product is purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Tri-p-tolyl thiophosphate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding phosphine oxide.

    Reduction: It can be reduced to form phosphine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions where the p-tolyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.

Major Products Formed

    Oxidation: The major product is the corresponding phosphine oxide.

    Reduction: The major products are phosphine derivatives.

    Substitution: The products depend on the nucleophile used, resulting in various substituted phosphorothioates.

Scientific Research Applications

Tri-p-tolyl thiophosphate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorothioate linkages.

    Biology: It is used in the study of enzyme mechanisms, particularly those involving phosphorylation and thiophosphorylation.

    Medicine: It is investigated for its potential use in drug development, particularly as a prodrug for delivering active pharmaceutical ingredients.

    Industry: It is used as an additive in lubricants and as a flame retardant in various materials.

Mechanism of Action

The mechanism of action of tri-p-tolyl thiophosphate involves its ability to interact with various molecular targets through phosphorylation and thiophosphorylation reactions. It can act as a phosphorylating agent, transferring its thiophosphate group to nucleophilic sites on target molecules. This interaction can modulate the activity of enzymes and other proteins, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

  • Tri-o-tolyl thiophosphate
  • Triphenyl thiophosphate
  • Tris(4-methoxyphenyl) thiophosphate
  • Tris(4-fluorophenyl) thiophosphate

Uniqueness

Tri-p-tolyl thiophosphate is unique due to the presence of three p-tolyl groups, which provide distinct steric and electronic properties compared to other similar compounds. This uniqueness makes it particularly useful in specific chemical reactions and applications where these properties are advantageous.

Properties

IUPAC Name

tris(4-methylphenoxy)-sulfanylidene-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21O3PS/c1-16-4-10-19(11-5-16)22-25(26,23-20-12-6-17(2)7-13-20)24-21-14-8-18(3)9-15-21/h4-15H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOPAJQQYQQKYEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OP(=S)(OC2=CC=C(C=C2)C)OC3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21O3PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30208411
Record name Tri-p-tolyl thiophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30208411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

597-84-2
Record name Tri-p-tolyl thiophosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000597842
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tri-p-tolyl thiophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30208411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Tri-p-tolyl thiophosphate
Reactant of Route 2
Tri-p-tolyl thiophosphate
Reactant of Route 3
Tri-p-tolyl thiophosphate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Tri-p-tolyl thiophosphate
Reactant of Route 5
Tri-p-tolyl thiophosphate
Reactant of Route 6
Reactant of Route 6
Tri-p-tolyl thiophosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.